Homoplantaginin Homoplantaginin Homoplantaginin is a glycoside and a member of flavonoids.
Homoplantaginin is a natural product found in Salvia plebeia, Salvia officinalis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 17680-84-1
VCID: VC21334661
InChI: InChI=1S/C22H22O11/c1-30-21-14(32-22-20(29)19(28)17(26)15(8-23)33-22)7-13-16(18(21)27)11(25)6-12(31-13)9-2-4-10(24)5-3-9/h2-7,15,17,19-20,22-24,26-29H,8H2,1H3/t15-,17-,19+,20-,22-/m1/s1
SMILES:
Molecular Formula: C22H22O11
Molecular Weight: 462.4 g/mol

Homoplantaginin

CAS No.: 17680-84-1

VCID: VC21334661

Molecular Formula: C22H22O11

Molecular Weight: 462.4 g/mol

* For research use only. Not for human or veterinary use.

Homoplantaginin - 17680-84-1

Description

Homoplantaginin is a flavonoid glycoside derived from the traditional Chinese medicine Salvia plebeia R. Br. It has been extensively studied for its potential therapeutic benefits, particularly in protecting vascular endothelial cells and mitigating various pathological conditions such as atherosclerosis and diabetic vascular complications. This article will delve into the properties, mechanisms, and research findings related to homoplantaginin.

3.1. Protection Against Atherosclerosis

Homoplantaginin and its derivative, dihydrohomoplantagin, have been shown to protect vascular endothelial cells by inhibiting apoptosis and reducing the expression of adhesion molecules such as ICAM-1 and VCAM-1 in response to oxidized low-density lipoprotein (oxLDL) . These effects contribute to the inhibition of atherosclerosis development in apoE-/- mice. The mechanism involves the activation of the Nrf2 pathway, which enhances antioxidant defenses and reduces ROS production and NF-κB activation .

3.2. Effects on Diabetic Vascular Complications

Homoplantaginin has been found to alleviate high glucose-induced vascular endothelial cell apoptosis by promoting autophagy via the AMPK/TFEB pathway . This action involves enhancing autophagosome formation and lysosomal function, which are crucial for maintaining cellular homeostasis under stress conditions .

3.3. Anti-inflammatory and Antioxidant Effects

In addition to its protective effects on vascular endothelial cells, homoplantaginin exhibits anti-inflammatory and antioxidant properties. It has been shown to alleviate intervertebral disc degeneration by blocking the NF-κB and MAPK pathways, further highlighting its potential therapeutic applications .

4.1. In Vitro Studies

  • Apoptosis Inhibition: Homoplantaginin significantly reduces apoptosis in oxLDL-treated human umbilical vein endothelial cells (HUVECs) and promotes autophagy in high glucose-treated HUVECs .

  • Adhesion Molecule Reduction: It decreases the expression of ICAM-1 and VCAM-1 in oxLDL-stimulated HUVECs .

4.2. In Vivo Studies

  • Atherosclerosis Inhibition: Both homoplantaginin and dihydrohomoplantagin restrict atherosclerosis development in apoE-/- mice by enhancing plaque stability .

  • Diabetic Vascular Protection: Homoplantaginin alleviates vascular injury in db/db mice by enhancing autophagy and reducing apoptosis .

5.1. Nrf2 Pathway Activation

Homoplantaginin activates the Nrf2 pathway, leading to increased nuclear translocation of Nrf2 and enhanced expression of the antioxidant protein HO-1. This activation is crucial for its protective effects against oxidative stress and inflammation .

5.2. AMPK/TFEB Pathway Activation

In diabetic conditions, homoplantaginin promotes autophagy by activating the AMPK pathway, which inhibits mTOR signaling and enhances TFEB nuclear translocation, thereby improving lysosomal function .

Potential Therapeutic Applications

Given its protective effects on vascular endothelial cells and its anti-inflammatory and antioxidant properties, homoplantaginin holds promise as a therapeutic agent for managing atherosclerosis, diabetic vascular complications, and other oxidative stress-related diseases.

CAS No. 17680-84-1
Product Name Homoplantaginin
Molecular Formula C22H22O11
Molecular Weight 462.4 g/mol
IUPAC Name 5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Standard InChI InChI=1S/C22H22O11/c1-30-21-14(32-22-20(29)19(28)17(26)15(8-23)33-22)7-13-16(18(21)27)11(25)6-12(31-13)9-2-4-10(24)5-3-9/h2-7,15,17,19-20,22-24,26-29H,8H2,1H3/t15-,17-,19+,20-,22-/m1/s1
Standard InChIKey GCLAFEGUXXHIFT-IWLDQSELSA-N
Isomeric SMILES COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Canonical SMILES COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O
Synonyms 6-methoxy-4',5-dihydroxyflavone-7-O-glucoside
homoplantaginin
PubChem Compound 5318083
Last Modified Aug 15 2023

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462.4026 g/mol